![molecular formula C30H43NO5 B12527742 N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide CAS No. 797757-69-8](/img/structure/B12527742.png)
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes heptyloxy and phenoxy groups attached to a butanamide backbone. Its molecular formula is C({31})H({45})NO(_{4}), and it has a molecular weight of approximately 497.67 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-Bis(heptyloxy)benzaldehyde: This intermediate is synthesized by reacting 2,5-dihydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-oxo-4-phenoxybutanoic acid: This step involves the reaction of phenoxyacetic acid with an appropriate acylating agent to form the desired keto acid.
Coupling Reaction: The final step involves the coupling of 2,5-Bis(heptyloxy)benzaldehyde with 3-oxo-4-phenoxybutanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The phenoxy and heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide: Similar in structure but with a methoxy group instead of a phenoxy group.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with similar structural motifs but different functional groups
Uniqueness
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide is unique due to its specific combination of heptyloxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
797757-69-8 |
|---|---|
Fórmula molecular |
C30H43NO5 |
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
N-(2,5-diheptoxyphenyl)-3-oxo-4-phenoxybutanamide |
InChI |
InChI=1S/C30H43NO5/c1-3-5-7-9-14-20-34-27-18-19-29(35-21-15-10-8-6-4-2)28(23-27)31-30(33)22-25(32)24-36-26-16-12-11-13-17-26/h11-13,16-19,23H,3-10,14-15,20-22,24H2,1-2H3,(H,31,33) |
Clave InChI |
HRRPPJSWZUUOPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC(=C(C=C1)OCCCCCCC)NC(=O)CC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12527660.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
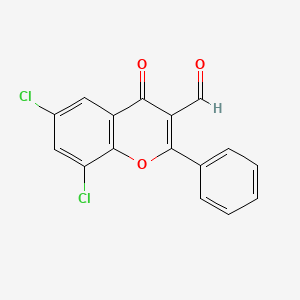
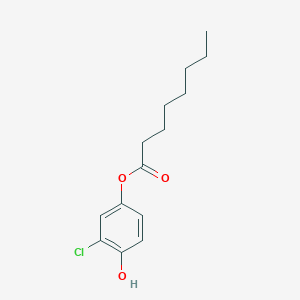
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)
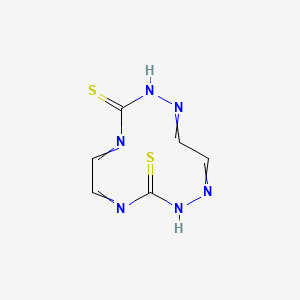

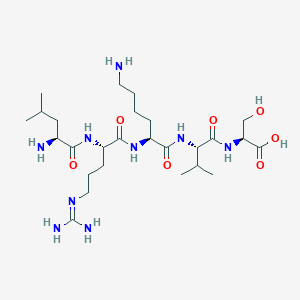
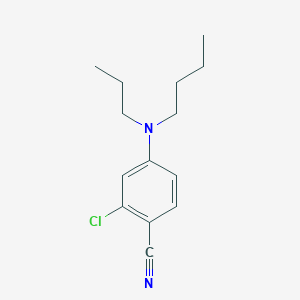
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
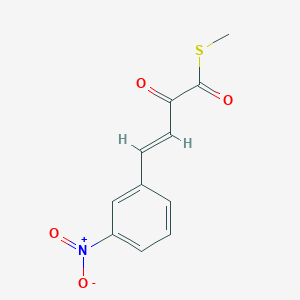
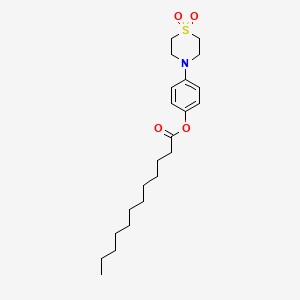
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
